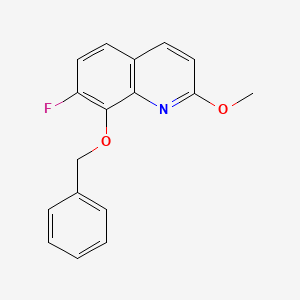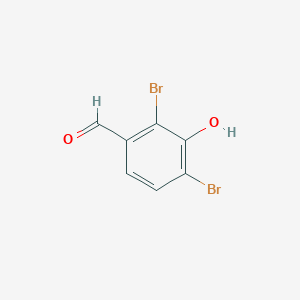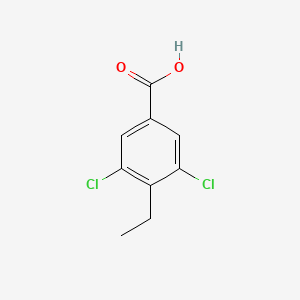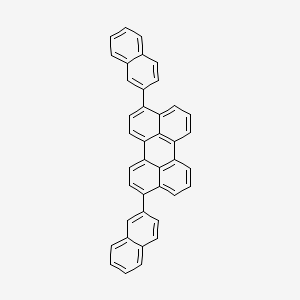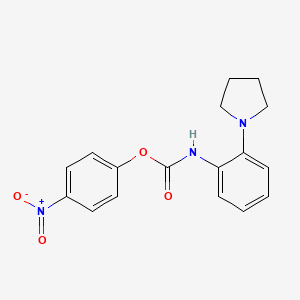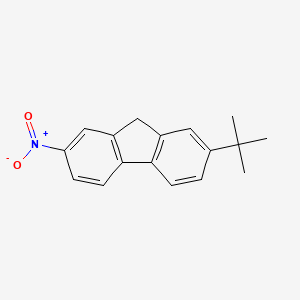
7-Tertbutyl-2-nitrofluorene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Tertbutyl-2-nitrofluorene: is an organic compound with the molecular formula C17H17NO2 It is a derivative of fluorene, characterized by the presence of a tert-butyl group at the 7th position and a nitro group at the 2nd position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Tertbutyl-2-nitrofluorene typically involves the nitration of 7-tertbutylfluorene. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group at the 2nd position of the fluorene ring. The reaction conditions must be carefully controlled to ensure the selective nitration at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: 7-Tertbutyl-2-nitrofluorene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under suitable conditions.
Oxidation: The compound can undergo oxidation reactions, where the tert-butyl group or other parts of the molecule are oxidized using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products Formed:
Reduction: 7-Tertbutyl-2-aminofluorene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives of the tert-butyl group or other parts of the molecule.
Aplicaciones Científicas De Investigación
Chemistry: 7-Tertbutyl-2-nitrofluorene is used as a precursor in the synthesis of other fluorene derivatives. Its unique structure makes it a valuable intermediate in organic synthesis and materials science.
Biology and Medicine: The compound’s derivatives have potential applications in medicinal chemistry, particularly in the development of pharmaceuticals with specific biological activities. For example, the amino derivative (7-Tertbutyl-2-aminofluorene) may exhibit biological activity and can be further modified to enhance its therapeutic properties.
Industry: In the industrial sector, this compound and its derivatives are used in the production of dyes, pigments, and other specialty chemicals. Their unique chemical properties make them suitable for various applications, including the development of advanced materials.
Mecanismo De Acción
The mechanism of action of 7-Tertbutyl-2-nitrofluorene and its derivatives depends on the specific application and the molecular targets involved. For example, in biological systems, the compound may interact with enzymes or receptors, leading to specific biochemical effects. The nitro group can undergo reduction to form reactive intermediates, which may interact with cellular components and exert biological activity.
Comparación Con Compuestos Similares
2-Nitrofluorene: Lacks the tert-butyl group, making it less sterically hindered and potentially more reactive in certain chemical reactions.
7-Tertbutylfluorene: Lacks the nitro group, making it less reactive in nucleophilic aromatic substitution reactions.
2-Aminofluorene: The amino group makes it more nucleophilic and capable of forming different types of derivatives compared to the nitro compound.
Uniqueness: 7-Tertbutyl-2-nitrofluorene is unique due to the presence of both the tert-butyl and nitro groups, which impart distinct chemical properties. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity, while the nitro group offers opportunities for further chemical modifications.
Propiedades
Número CAS |
60758-15-8 |
|---|---|
Fórmula molecular |
C17H17NO2 |
Peso molecular |
267.32 g/mol |
Nombre IUPAC |
2-tert-butyl-7-nitro-9H-fluorene |
InChI |
InChI=1S/C17H17NO2/c1-17(2,3)13-4-6-15-11(9-13)8-12-10-14(18(19)20)5-7-16(12)15/h4-7,9-10H,8H2,1-3H3 |
Clave InChI |
OSZHBGVTHZKKPR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


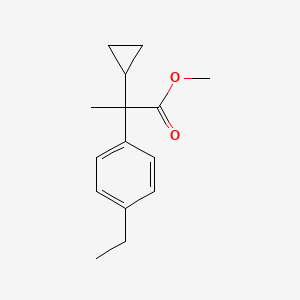
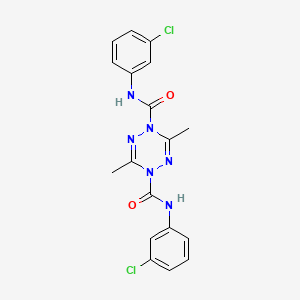
![5-Ethynyl-1-methyl-1H-benzo[d]imidazole](/img/structure/B13935156.png)

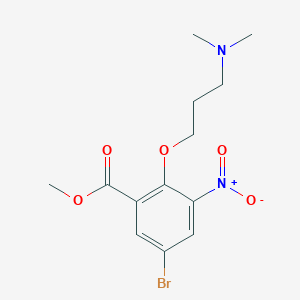

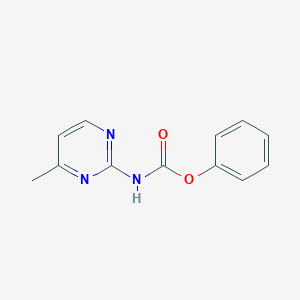
![(2-Methoxy-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B13935175.png)
